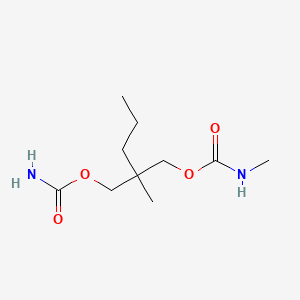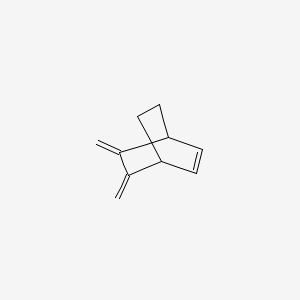
1-Cyclohex-2-en-1-yl-3-methylurea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Cyclohex-2-en-1-yl-3-methylurea is an organic compound with a molecular formula of C8H14N2O This compound features a cyclohexene ring substituted with a urea moiety, making it a unique structure in organic chemistry
Preparation Methods
The synthesis of 1-Cyclohex-2-en-1-yl-3-methylurea can be achieved through several synthetic routes. One common method involves the reaction of cyclohex-2-en-1-amine with isocyanates under controlled conditions. The reaction typically requires a catalyst and is carried out at elevated temperatures to ensure complete conversion. Industrial production methods may involve the use of continuous flow reactors to optimize yield and purity.
Chemical Reactions Analysis
1-Cyclohex-2-en-1-yl-3-methylurea undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding urea derivatives.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of amine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the urea moiety, where nucleophiles such as amines or thiols replace the urea group, forming new compounds.
Hydrolysis: Under acidic or basic conditions, this compound can undergo hydrolysis to yield cyclohex-2-en-1-amine and urea.
Scientific Research Applications
1-Cyclohex-2-en-1-yl-3-methylurea has several scientific research applications:
Chemistry: It serves as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in drug development.
Industry: It is used in the production of polymers and other materials due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 1-Cyclohex-2-en-1-yl-3-methylurea involves its interaction with specific molecular targets. The urea moiety can form hydrogen bonds with biological molecules, influencing their activity. Additionally, the cyclohexene ring can undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects. The exact pathways and targets are still under investigation, but preliminary studies suggest involvement in enzyme inhibition and receptor modulation.
Comparison with Similar Compounds
1-Cyclohex-2-en-1-yl-3-methylurea can be compared with similar compounds such as:
Cyclohexenone: Both compounds contain a cyclohexene ring, but cyclohexenone lacks the urea moiety, making it less versatile in certain reactions.
Hexobarbital: This compound also features a cyclohexene ring but is primarily used as a barbiturate with sedative properties.
Cyclohex-2-en-1-one: Similar in structure but differs in functional groups, leading to different reactivity and applications.
Properties
CAS No. |
33024-57-6 |
|---|---|
Molecular Formula |
C8H14N2O |
Molecular Weight |
154.21 g/mol |
IUPAC Name |
1-cyclohex-2-en-1-yl-3-methylurea |
InChI |
InChI=1S/C8H14N2O/c1-9-8(11)10-7-5-3-2-4-6-7/h3,5,7H,2,4,6H2,1H3,(H2,9,10,11) |
InChI Key |
LWBYYQZEHUBFER-UHFFFAOYSA-N |
Canonical SMILES |
CNC(=O)NC1CCCC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.













![7-azatricyclo[9.4.0.03,8]pentadeca-1(15),3(8),4,6,11,13-hexaen-2-ylurea](/img/structure/B14686255.png)


